molecular formula C11H15ClFN3S B12232607 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12232607
M. Wt: 275.77 g/mol
InChI Key: BCRHPZJUPSEANI-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is an organic compound that belongs to the class of heterocyclic amines This compound features a pyrazole ring substituted with an ethyl group and a thienyl ring substituted with a fluorine atom

Preparation Methods

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Thienyl ring incorporation: The thienyl ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thienyl boronic acids or stannanes.

    Final assembly: The final step involves the formation of the methanamine linkage, which can be achieved through reductive amination reactions using suitable amines and aldehydes or ketones.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted thienyl ring, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted thienyl derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium, platinum, and nickel.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine include:

    1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-chloro-2-thienyl)methyl]methanamine: This compound has a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-bromo-2-thienyl)methyl]methanamine: The presence of a bromine atom can influence the compound’s electronic properties and its interactions with molecular targets.

    1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-methyl-2-thienyl)methyl]methanamine: The methyl-substituted thienyl ring can affect the compound’s solubility and stability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-2-15-6-5-9(14-15)7-13-8-10-3-4-11(12)16-10;/h3-6,13H,2,7-8H2,1H3;1H

InChI Key

BCRHPZJUPSEANI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

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